4-Bromo-3-methylbenzoyl chloride
Overview
Description
4-Bromo-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-3-methylbenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Medicinal Chemistry: Used in the development of novel drug candidates by introducing the 4-bromo-3-methylbenzoyl moiety into bioactive molecules.
Material Science: Employed in the synthesis of functional materials such as liquid crystals and polymers.
Biological Studies: Used as a reagent in the modification of biomolecules for studying their structure and function.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3-methylbenzoyl chloride is the benzylic position of aromatic compounds . This compound is often used in organic synthesis, where it can participate in various reactions such as free radical bromination and nucleophilic substitution .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, a species that donates an electron pair, reacts with an electrophile, a species that accepts an electron pair. The nucleophile in this case could be a variety of substances, depending on the specific reaction conditions .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which can lead to various downstream effects depending on the specific reaction conditions .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction conditions and the nature of the nucleophile involved in the reaction . For example, in a nucleophilic substitution reaction, the compound could potentially be used to introduce a bromo-methylbenzoyl group into a larger molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other substances that can act as nucleophiles, the temperature and pH of the reaction environment, and the solvent used in the reaction .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-methylbenzoyl chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds through acylation reactions. This compound is known to react with nucleophilic groups such as amines and alcohols, forming stable amide and ester linkages. These interactions are crucial in the synthesis of complex organic molecules and the modification of biomolecules for research purposes .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through acylation. This modification can alter the activity of these proteins, leading to changes in gene expression and cellular metabolism. Additionally, this compound can impact cell function by interacting with cellular membranes and proteins, potentially affecting membrane integrity and protein function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic groups on biomolecules. This acylation reaction can inhibit or activate enzymes by modifying their active sites. For example, the acylation of serine residues in serine proteases can lead to enzyme inhibition. Similarly, the modification of lysine residues in histones can affect gene expression by altering chromatin structure. These molecular interactions highlight the versatility of this compound in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 4-Bromo-3-methylbenzoic acid and hydrochloric acid. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by hydrolysis, leading to the formation of 4-Bromo-3-methylbenzoic acid. This metabolic pathway involves the action of esterases and other hydrolytic enzymes. Additionally, this compound can affect metabolic flux by modifying key enzymes involved in metabolic pathways, thereby altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters on the cell membrane, facilitating its uptake into cells. Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. These localization signals ensure that this compound exerts its effects in the appropriate cellular context. Additionally, post-translational modifications can influence the compound’s activity and function by altering its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylbenzoyl chloride can be synthesized through the chlorination of 4-bromo-3-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the 4-bromo-3-methylbenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases indicates the progress of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 4-bromo-3-methylbenzoyl group into aromatic compounds.
Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form 4-bromo-3-methylbenzoic acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires the presence of a base such as pyridine to form esters.
Thiols: Reacts in the presence of a base to form thioesters.
Lewis Acids: Used in Friedel-Crafts acylation reactions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Aromatic Ketones: Formed from Friedel-Crafts acylation reactions.
Comparison with Similar Compounds
4-Bromo-3-methylbenzoic acid: The precursor for the synthesis of 4-bromo-3-methylbenzoyl chloride.
4-Bromo-3-methylbenzaldehyde: Another derivative of 4-bromo-3-methylbenzene with an aldehyde functional group.
4-Bromo-3-methylbenzyl alcohol: A related compound with a hydroxyl group instead of a chloride.
Uniqueness: this compound is unique due to its high reactivity as an acylating agent, making it valuable in various synthetic applications. Its bromine and methyl substituents also provide distinct electronic and steric properties, influencing its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
4-bromo-3-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXGJCNXMPLCJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427386 | |
Record name | 4-bromo-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-25-4 | |
Record name | 4-Bromo-3-methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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